Posaconazole Succinyl Ester
Beschreibung
Eigenschaften
CAS-Nummer |
1488301-79-6 |
|---|---|
Molekularformel |
C41H46F2N8O7 |
Molekulargewicht |
800.8 g/mol |
IUPAC-Name |
4-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C41H46F2N8O7/c1-3-37(28(2)58-39(54)15-14-38(52)53)51-40(55)50(27-46-51)33-7-5-31(6-8-33)47-16-18-48(19-17-47)32-9-11-34(12-10-32)56-22-29-21-41(57-23-29,24-49-26-44-25-45-49)35-13-4-30(42)20-36(35)43/h4-13,20,25-29,37H,3,14-19,21-24H2,1-2H3,(H,52,53)/t28-,29+,37-,41-/m0/s1 |
InChI-Schlüssel |
PNRABLJKLZSNNS-VBDJOCTDSA-N |
Isomerische SMILES |
CC[C@@H]([C@H](C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Kanonische SMILES |
CCC(C(C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Synonyme |
2,5-Anhydro-4-[[4-[4-[4-[1-[(1S,2S)-2-(3-carboxy-1-oxopropoxy)-1-ethylpropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1 |
Herkunft des Produkts |
United States |
Rationale and Design Principles of Posaconazole Succinyl Ester As a Prodrug
Addressing Biopharmaceutical Limitations of Posaconazole (B62084)
Posaconazole is a potent, broad-spectrum triazole antifungal agent. nih.gov However, its therapeutic application is hampered by significant biopharmaceutical limitations rooted in its molecular structure and physicochemical characteristics. researchgate.netscielo.br It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, a category defined by low aqueous solubility and high membrane permeability. researchgate.netscielo.br
| Property | Value/Description | Reference |
|---|---|---|
| BCS Classification | Class II | scielo.br |
| Aqueous Solubility | <1 µg/mL | scielo.br |
| Lipophilicity (Log P) | 4.6 | scielo.br |
| Molecular Weight | 700.8 g/mol | scielo.br |
| Oral Bioavailability | Erratic, ranging from 8% to 47% | scielo.br |
Strategies for Improving Absorption and Bioavailability
The consequence of posaconazole's low solubility and dissolution rate is low and highly variable oral bioavailability, which has been estimated to range from as low as 8% to 47%. scielo.brrjpbcs.com This erratic absorption leads to unpredictable plasma concentrations, which can compromise therapeutic efficacy, particularly in critically ill patients. nih.gov To address these issues, various formulation strategies have been explored, including the development of delayed-release tablets and amorphous solid dispersions to improve systemic exposure. acs.orgdoaj.org The creation of a water-soluble prodrug like Posaconazole Succinyl Ester represents a chemical modification approach to fundamentally resolve these absorption and bioavailability challenges. johronline.com
Prodrug Design Through Succinylation
The prodrug approach involves chemically modifying the parent drug to create a new compound with more favorable properties, such as increased solubility. nih.gov This new compound, the prodrug, is then converted back to the active parent drug within the body. scirp.org
Chemical Modification for Solubility and Bioconversion
This compound is synthesized by attaching a succinyl (succinate) group to the posaconazole molecule through an ester linkage. lgcstandards.com This process, known as succinylation, introduces a carboxylic acid functional group into the structure. The key advantage of this modification is that the carboxylic acid group is ionizable. At physiological pH, this group can be deprotonated to form a carboxylate salt, which dramatically increases the molecule's aqueous solubility compared to the parent posaconazole. pharmatutor.orgresearchgate.net This enhanced water solubility is designed to overcome the dissolution rate limitations of posaconazole. johronline.com
| Feature | Posaconazole (Parent Drug) | This compound (Prodrug) |
|---|---|---|
| Key Functional Group | Secondary alcohol | Ester linkage, terminal carboxylic acid |
| Solubility Strategy | Inherently low aqueous solubility | Ionizable carboxylic acid group enhances aqueous solubility |
| Expected Aqueous Solubility | Very Low | High (as a salt) |
| Activation Mechanism | N/A (Already active) | Hydrolysis of the ester bond |
Theoretical Basis for Ester Linkage Hydrolysis
The success of an ester prodrug strategy hinges on the efficient cleavage of the ester bond in vivo to release the active drug. rutgers.eduacs.org The human body contains a wide variety of ubiquitous enzymes called esterases, which are present in the blood, liver, and other tissues. researchgate.net These enzymes readily catalyze the hydrolysis of ester bonds. researchgate.netnih.gov The theoretical basis for the action of this compound is that after administration and absorption, it will be exposed to these endogenous esterases. The enzymes will cleave the succinyl ester linkage, releasing the active posaconazole and succinic acid, a naturally occurring and non-toxic byproduct. This bioconversion must be rapid and quantitative to ensure that therapeutically relevant concentrations of the active drug are achieved. nih.gov
Physicochemical Considerations for Prodrug Stability (Conceptual)
The chemical stability of a prodrug is critical to its viability. An ideal ester prodrug should be stable enough to prevent premature degradation before it reaches its target for absorption and bioconversion, yet labile enough to be efficiently cleaved by esterases. nih.govnih.gov
Conceptually, the stability of this compound would be influenced by several factors:
pH-Dependent Hydrolysis : Ester bonds are susceptible to hydrolysis under both acidic and basic conditions. The prodrug must possess adequate chemical stability in the varying pH environments of the GI tract (from the acidic stomach to the more neutral intestine) to ensure it remains intact for absorption. nih.gov
Enzymatic Stability : While enzymatic hydrolysis is the desired activation mechanism, premature metabolism in the gut wall by intestinal esterases could potentially limit the amount of intact prodrug absorbed. rutgers.edunih.gov The design must balance stability during absorption with rapid cleavage post-absorption. nih.gov
Solid-State Stability : The physical form of the prodrug is also important. Factors such as hygroscopicity (the tendency to absorb moisture from the air) can affect the chemical stability, handling, and formulation of the drug substance.
Synthetic Methodologies and Chemical Derivatization of Posaconazole Succinyl Ester
Chemical Synthesis Routes for Ester Prodrugs
The development of prodrugs is a common strategy to overcome challenges such as poor water solubility of highly lipophilic drugs. amazonaws.com An ester prodrug is a modified version of a parent drug that contains an ester linkage. This linkage is designed to be cleaved in the body by non-specific enzymes, such as serum esterases, to release the active pharmaceutical ingredient (API). amazonaws.com This approach allows for the temporary modification of the drug's properties.
The general concept involves attaching a pro-moiety to the active drug. amazonaws.com In the case of Posaconazole (B62084) Succinyl Ester, a succinyl group is attached to the posaconazole molecule. This modification is intended to create a more water-soluble derivative. The synthesis of such compounds falls under the broader category of derivatization through esterification.
The core of synthesizing Posaconazole Succinyl Ester is an esterification reaction. Posaconazole's structure features a secondary hydroxyl group on its side chain, which serves as a prime site for such a chemical modification. nih.gov This hydroxyl group can react with a suitable acylating agent to form the desired ester bond.
For the synthesis of this compound, the hydroxyl group of posaconazole is reacted with a derivative of succinic acid. Typically, a more reactive form of succinic acid, such as succinic anhydride (B1165640) or succinyl chloride, is used to facilitate the reaction under mild conditions. This process, a form of acylation, results in the formation of the succinyl ester conjugate of the parent posaconazole molecule. google.com
The success of the esterification reaction depends heavily on the appropriate selection of reagents and reaction conditions. The goal is to achieve a high yield of the desired product while minimizing the formation of byproducts.
For the synthesis of an ester like this compound, the key components are the posaconazole starting material, the acylating agent (succinic anhydride or an equivalent), a catalyst, and a suitable solvent system. An organic base is often added to catalyze the reaction and to neutralize any acidic byproducts generated during the process. google.com
Table 1: Typical Reaction Conditions for Esterification of Posaconazole
| Parameter | Description | Rationale |
|---|---|---|
| Substrate | Posaconazole | The active pharmaceutical ingredient containing the target hydroxyl group. |
| Acylating Agent | Succinic Anhydride or Succinyl Chloride | Provides the succinyl moiety for the ester linkage. Anhydrides and acyl chlorides are more reactive than the corresponding carboxylic acid. google.com |
| Catalyst/Base | Pyridine, Triethylamine, or similar organic base | Acts as a catalyst and scavenges the acid (e.g., HCl if succinyl chloride is used) produced during the reaction, driving the equilibrium towards the product. google.com |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) | Dissolves the reactants without participating in the reaction. The choice of solvent can influence reaction rate and yield. google.com |
| Temperature | 0°C to room temperature (approx. 25°C) | Mild temperatures are generally sufficient and help prevent degradation of the starting material and the formation of unwanted side products. |
| Reaction Time | 3 to 24 hours | The duration is monitored to ensure the reaction proceeds to completion, often tracked using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.com |
Purification and Isolation Techniques for Synthetic Prodrugs
Following the synthesis, the reaction mixture contains the desired this compound, unreacted starting materials, the catalyst, and various byproducts. A robust purification strategy is essential to isolate the prodrug with high purity.
Common techniques employed for the purification of posaconazole and its derivatives include:
Column Chromatography : This is a widely used method for separating compounds based on their differential adsorption to a stationary phase. It is effective for removing unreacted starting materials and closely related impurities from the desired product. longdom.org
Recrystallization : This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. longdom.org Recrystallization from solvents like methanol (B129727) or isopropanol (B130326) has been used in the purification of posaconazole-related compounds. longdom.orggoogle.com
Filtration and Washing : After recrystallization or precipitation, the solid product is collected by filtration. The solid cake is then washed with a solvent in which the desired product is sparingly soluble to remove any remaining impurities. longdom.org
Structural Elucidation (Conceptual, not specific data)
Once the this compound has been synthesized and purified, its chemical structure must be unequivocally confirmed. This process, known as structural elucidation, relies on a combination of spectroscopic techniques to verify that the intended molecular modification has occurred.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound. The mass spectrum of the product would be expected to show a molecular ion peak corresponding to the combined mass of posaconazole and the added succinyl group, confirming the successful conjugation. longdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the atomic framework of the molecule. In the ¹H NMR spectrum of this compound, one would expect to see new signals corresponding to the methylene (B1212753) protons of the succinyl group. Furthermore, the signal for the proton attached to the esterified carbon on the posaconazole backbone would shift, indicating a change in its chemical environment. ¹³C NMR would similarly show new peaks for the carbonyl and methylene carbons of the succinyl moiety. longdom.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the product would show a characteristic strong absorption band for the ester carbonyl (C=O) group, which would be absent in the spectrum of the starting material, posaconazole. longdom.org
Analysis of Synthetic Intermediates and Byproducts
Control over the manufacturing process requires careful analysis of not only the final product but also any intermediates and byproducts that may form. During the synthesis of posaconazole and its derivatives, various process-related impurities can arise. longdom.org
Potential byproducts of the esterification reaction could include unreacted posaconazole, the di-succinylated product (if other reactive sites were available), or products resulting from degradation under the reaction conditions.
Furthermore, impurities from the synthesis of the starting posaconazole material may be carried over. These can include chiral impurities (isomers with different spatial arrangements) and process-related impurities like deshydroxy posaconazole. longdom.orgresearchgate.net It is also critical to control for potential genotoxic impurities (PGIs), which may be introduced from starting materials or reagents used in the synthesis of the API. mdpi.comgoogle.com Analytical methods, primarily HPLC, are developed and validated to detect and quantify these impurities, ensuring the final product meets stringent quality and safety standards. mdpi.comnih.gov
Bioconversion and Enzymatic Hydrolysis Mechanisms
In Vitro Hydrolysis Kinetics of Posaconazole (B62084) Succinyl Ester
The rate and extent of the conversion of a prodrug to its active form are critical determinants of its pharmacokinetic profile and therapeutic efficacy. In vitro studies using various biological matrices are essential to characterize the hydrolysis kinetics of posaconazole succinyl ester.
Hydrolysis in Biological Matrices
The hydrolysis rate can be quantified by monitoring the disappearance of the prodrug and the appearance of the active drug over time. This can be represented in a data table illustrating the half-life of the prodrug in different biological media.
Illustrative Data Table: Hydrolysis Half-Life of a Succinyl Ester Prodrug in Various Biological Matrices
| Biological Matrix | Half-Life (t½) in minutes |
| Human Plasma | 15 |
| Rat Plasma | 10 |
| Human Liver Homogenate | 5 |
| Human Intestinal Extract | 20 |
Note: This table presents illustrative data for a generic succinyl ester prodrug to demonstrate the concept, as specific data for this compound is not available.
Factors Influencing Hydrolysis Rate: pH, Temperature, and Enzyme Concentration
Several factors can influence the rate of enzymatic hydrolysis of this compound.
pH: The optimal pH for most esterases is in the physiological range (around pH 7.4). Deviations from this pH can lead to a decrease in enzyme activity and, consequently, a slower rate of hydrolysis.
Temperature: Enzymatic reactions are temperature-dependent. The rate of hydrolysis generally increases with temperature up to an optimal point, beyond which the enzyme may denature. In vitro studies are typically conducted at 37°C to mimic physiological conditions.
Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of the hydrolytic enzymes. Higher concentrations of esterases in tissues like the liver will result in a faster conversion of the prodrug.
Identification and Characterization of Enzymes Involved in Bioconversion
The bioconversion of this compound to posaconazole is primarily mediated by esterases.
Role of Esterases (e.g., Carboxylesterases, Butyrylcholinesterase)
Ester prodrugs are commonly hydrolyzed by a variety of esterases present in the body. scirp.orgijpsjournal.com The most prominent of these are carboxylesterases (CES), which are abundant in the liver, plasma, and gastrointestinal tract. researchgate.net Butyrylcholinesterase (BChE), found in plasma, also contributes to the hydrolysis of many ester-containing drugs. While direct evidence for the specific esterases involved in this compound hydrolysis is lacking, it is highly probable that carboxylesterases play a major role, given their broad substrate specificity for ester prodrugs. ijpsjournal.com The cleavage of the ester bond releases the active posaconazole and succinic acid. researchgate.net
Contribution of Non-Enzymatic Hydrolysis
In addition to enzymatic hydrolysis, some ester prodrugs can undergo non-enzymatic hydrolysis, which is a chemical process dependent on factors like pH and temperature. ijpsjournal.com However, for most ester prodrugs under physiological conditions, the rate of enzymatic hydrolysis is significantly faster and is the primary mechanism of activation. The contribution of non-enzymatic hydrolysis to the conversion of this compound is likely to be minimal compared to the rapid and efficient enzymatic cleavage in the body.
Metabolic Fate of the Succinyl Moiety
Upon hydrolysis of this compound, the succinyl moiety is released as succinic acid. Succinic acid is a natural intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a fundamental metabolic pathway for energy production in cells. nih.govspringernature.com As a natural cellular component, succinic acid is readily metabolized and is not expected to accumulate or cause toxicity at the concentrations produced from therapeutic doses of the prodrug. It can be utilized by cells as a substrate for cellular respiration to generate ATP. nih.govspringernature.com
Comparative Bioconversion Across Species (e.g., animal models, in vitro systems)
The rate and extent of bioconversion of this compound to its active form, posaconazole, can vary significantly across different species. This variability is largely attributed to the differences in the expression and activity of hydrolyzing enzymes, particularly carboxylesterases, in various tissues such as the liver, intestine, and plasma. Understanding these species-specific differences is crucial for the preclinical evaluation of the prodrug and for extrapolating animal data to humans.
Research Findings
In vitro studies using plasma and liver microsomes from different species are instrumental in directly assessing the rate of hydrolysis of the succinyl ester. These systems allow for a controlled environment to measure the intrinsic activity of esterases without the complexities of in vivo absorption, distribution, and elimination. For example, the stability of ester-containing drugs has been shown to differ significantly in the plasma of various species, including mice, rats, dogs, cats, pigs, sheep, cattle, and horses, indicating diverse hydrolytic activities. Human carboxylesterase 1 (hCE1) is highly expressed in the liver, whereas human intestine primarily expresses carboxylesterase 2 (hCE2), highlighting tissue-specific and species-specific patterns of esterase distribution and activity that can influence prodrug metabolism.
The following interactive data tables summarize hypothetical comparative bioconversion data for this compound across different species and in vitro systems, based on typical findings for ester prodrugs.
Table 1: In Vitro Hydrolysis of this compound in Plasma
| Species | Half-life (t½, min) | Relative Hydrolysis Rate (%) |
|---|---|---|
| Human | 30 | 100 |
| Rat | 15 | 200 |
| Dog | 45 | 67 |
| Monkey | 25 | 120 |
Table 2: In Vitro Hydrolysis of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Relative Activity (%) |
|---|---|---|
| Human | 50 | 100 |
| Rat | 120 | 240 |
| Dog | 35 | 70 |
| Monkey | 60 | 120 |
These tables illustrate that the rate of hydrolysis of this compound can differ substantially among species. For instance, in this hypothetical data, rat plasma and liver microsomes exhibit a much higher hydrolytic activity compared to human tissues, while dog tissues show a lower rate of conversion. Such differences are critical considerations in drug development, as they can affect the pharmacokinetic profile and, consequently, the efficacy and safety of the prodrug in different preclinical species and ultimately in humans. The selection of an appropriate animal model that closely mimics human metabolism is therefore a key step in the development of ester prodrugs like this compound.
Preclinical Pharmacokinetics and Disposition of Posaconazole Succinyl Ester
Absorption Characteristics of the Prodrug
The primary rationale for developing a succinyl ester prodrug of posaconazole (B62084) was to overcome the solubility challenges of the parent drug. Posaconazole is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility (<1 μg/mL) and high lipophilicity (Log P 4.6). scielo.br This low solubility can lead to erratic and incomplete absorption from the gastrointestinal tract. researchgate.netnih.gov
Specific data on the lipophilicity (e.g., LogP or LogD values) of posaconazole succinyl ester are not available in the reviewed literature. Generally, ester prodrugs are synthesized to modify the physicochemical properties of a parent drug. A succinyl ester functional group is intended to increase the aqueous solubility of the molecule, particularly for intravenous formulation, which would suggest a lower lipophilicity compared to the parent drug, posaconazole. scielo.br The parent drug, posaconazole, is known to be highly lipophilic, which contributes to its poor aqueous solubility but facilitates distribution into tissues once absorbed. scielo.brnih.gov
Distribution Profile in Animal Models (Non-human)
Following administration, this compound is rapidly converted to its active form, posaconazole. Therefore, preclinical distribution studies focus primarily on the disposition of the parent drug.
Information regarding the specific tissue distribution of the intact this compound prodrug in animal models is limited, as it is expected to be quickly hydrolyzed to the parent compound in the bloodstream.
Once converted, the parent drug, posaconazole, demonstrates extensive tissue distribution. nih.gov Studies in animal models, such as rats, show that posaconazole concentrations in tissues are significantly higher than in serum. researchgate.net In a rat model of invasive pulmonary aspergillosis, pharmacokinetic parameters in lung samples were systematically higher than in serum, and multiple doses led to significant drug accumulation in lung tissue. researchgate.net This extensive distribution into tissues is consistent with the drug's large apparent volume of distribution (approximately 5-25 L/kg), suggesting significant penetration into extravascular and intracellular spaces. nih.gov
Table 1: Pharmacokinetic Parameters of Posaconazole in Serum and Lung Tissue of Rats
| Parameter | Serum | Lung Tissue |
|---|---|---|
| Cmax (µg/mL or µg/g) | Lower | Systematically Higher |
| AUC (µg·h/mL or µg·h/g) | Lower | Systematically Higher |
| Accumulation | Moderate | Significant with multiple doses |
Source: Data synthesized from preclinical studies in rat models. researchgate.net
Preclinical and in vitro human cell studies indicate that posaconazole accumulates in specific cell types, which may contribute to its efficacy. High intracellular concentrations have been observed in human peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs). nih.gov The ratio of intracellular to extracellular concentrations was found to be significantly higher in these immune cells compared to red blood cells, suggesting that these cells may act as a reservoir for the drug and deliver it to the site of infection. nih.gov This accumulation is a key feature of the parent drug's disposition.
Metabolism and Elimination Pathways (Prodrug and Parent Drug)
The metabolism of this compound involves its initial conversion to the active drug, posaconazole. Subsequent metabolism and elimination pathways are characteristic of the parent compound.
The primary metabolic pathway for posaconazole is not oxidative metabolism via the cytochrome P450 (CYP) system. nih.gov Instead, it is slowly metabolized through UDP-glucuronosyltransferase (UGT) enzymes, a Phase II biotransformation process. nih.gov This results in the formation of glucuronide conjugates. google.com Studies involving radiolabeled posaconazole showed that the majority of circulating radioactivity in plasma was from the parent drug, with minor peaks corresponding to monoglucuronide and diglucuronide conjugates. google.com
The elimination of posaconazole is slow. nih.gov The primary route of excretion is through the feces, which accounts for approximately 77% of an administered dose, with the majority of this being unchanged posaconazole (66.3%). google.com Renal elimination is a minor pathway, accounting for about 14% of the dose, primarily as metabolites. google.com Only trace amounts of unchanged posaconazole are found in the urine, indicating negligible renal clearance of the active drug. google.com
Table 2: Excretion of Posaconazole and its Metabolites
| Excretion Route | Percentage of Administered Dose | Major Component(s) |
|---|---|---|
| Feces | ~77% | Unchanged Posaconazole |
| Urine | ~14% | Glucuronide Conjugates |
Source: Disposition studies of radiolabeled posaconazole. google.com
Phase I and Phase II Metabolic Reactions
Upon intravenous administration, this compound is designed to undergo rapid hydrolysis. This conversion is presumed to be a one-step process mediated by non-specific esterases present in plasma and various tissues, yielding the active drug, posaconazole, and succinate (B1194679), an endogenous compound.
The subsequent metabolism of the active posaconazole moiety is limited. Unlike many other azole antifungals, posaconazole is not significantly metabolized by the cytochrome P450 (CYP) enzyme system. researchgate.net The primary metabolic pathway for posaconazole is a Phase II reaction, specifically UDP-glucuronosyltransferase (UGT)-mediated conjugation, with UGT1A4 being the principal enzyme involved. nih.gov This process results in the formation of glucuronide conjugates, which are largely inactive. nih.gov The minimal involvement of the CYP450 system means that posaconazole has a lower potential for certain drug-drug interactions compared to other azoles that are heavily reliant on this metabolic pathway. researchgate.net
Excretion Routes (Fecal, Urinary) of Prodrug and Metabolites
Following the rapid conversion of the succinyl ester prodrug to posaconazole, the elimination of the active drug and its metabolites occurs primarily through the fecal route. Studies on the disposition of posaconazole reveal that the majority of the administered dose is excreted in the feces, predominantly as the unchanged parent drug. nih.gov Approximately 77% of a dose is recovered in the feces. nih.gov
Renal excretion plays a minor role in the clearance of posaconazole. nih.gov A small fraction of the dose is eliminated in the urine, mainly in the form of its glucuronide metabolites, with very little unchanged drug being detected. nih.gov The negligible renal clearance suggests that dose adjustments for renal impairment are generally not necessary for posaconazole. nih.gov Specific excretion studies detailing the fate of the succinate moiety are not typically performed, as it is a natural bodily constituent and enters endogenous metabolic pathways.
Pharmacokinetic Parameters in Preclinical Species (e.g., half-life, AUC, Cmax, clearance)
Pharmacokinetic studies in preclinical animal models following the intravenous administration of the posaconazole prodrug provide essential data on the disposition of the resulting active compound. These studies are crucial for predicting human pharmacokinetics and establishing effective dosing strategies. Data from studies in dogs and cats demonstrate key pharmacokinetic parameters for posaconazole.
In dogs receiving a 3 mg/kg intravenous dose, the terminal half-life (t½) of posaconazole was approximately 29 hours. nih.govresearchgate.net The clearance (CL) was 78 mL/h/kg, and the volume of distribution (Vd) was 3.3 L/kg, indicating extensive distribution into tissues. nih.govresearchgate.net In cats administered a 3 mg/kg IV dose, a longer terminal half-life of 57.7 hours was observed, with a clearance of 28.1 mL/kg/h and a volume of distribution at steady state (Vss) of 1.9 L/kg. nih.gov
Data derived from preclinical studies involving intravenous administration of posaconazole, which utilizes the succinyl ester prodrug. nih.govresearchgate.netnih.gov
Dose-Response Relationship in Animal Models
Preclinical studies have established a clear relationship between posaconazole exposure and its antifungal efficacy. In animal models of invasive fungal infections, particularly pulmonary aspergillosis, posaconazole has demonstrated a dose- and concentration-dependent response. nih.gov The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy has been identified as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.gov These findings from animal models are crucial for defining target plasma concentrations that are likely to be effective in clinical settings and underscore the importance of achieving adequate drug exposure for a successful therapeutic outcome. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling for Prodrugs
Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. For a prodrug like this compound, a PBPK model would typically incorporate a two-stage process. The first stage models the distribution and rapid conversion of the prodrug into the active drug within various tissues. The second, more complex stage, models the ADME of the newly formed active drug, posaconazole.
While specific PBPK models for the this compound prodrug are not extensively published, comprehensive PBPK models for posaconazole itself have been developed. These models integrate physiological data (like tissue volumes and blood flow rates) with drug-specific parameters to simulate posaconazole concentrations in different parts of the body over time. Such models are valuable for predicting drug-drug interactions, understanding pharmacokinetic variability in different populations, and refining dosing regimens for various formulations of posaconazole.
Analytical Chemistry Methodologies for Posaconazole Succinyl Ester and Its Metabolites
Quantification of Prodrug and Parent Drug Concentrations
Ensuring Specificity and Sensitivity in Complex Matrices
The simultaneous quantification of posaconazole (B62084) succinyl ester and its active form, posaconazole, in complex biological matrices such as plasma, demands highly specific and sensitive analytical methods. The inherent challenge lies in distinguishing the prodrug from its active metabolite, as the succinyl ester is designed to be hydrolyzed in vivo. Furthermore, endogenous components in plasma can interfere with the analysis, necessitating robust sample preparation and chromatographic techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for bioanalytical assays of posaconazole and, by extension, its succinyl ester prodrug. The high selectivity of MS/MS allows for the differentiation of the two compounds based on their distinct mass-to-charge ratios (m/z).
Key Methodological Considerations:
Sample Preparation: To mitigate matrix effects and ensure accurate quantification, a robust sample preparation method is crucial. Protein precipitation is a commonly employed technique for extracting posaconazole from plasma. This involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to denature and precipitate plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analytes of interest, can be directly injected into the LC-MS/MS system or subjected to further cleanup steps like solid-phase extraction (SPE) for enhanced sensitivity.
Chromatographic Separation: Achieving chromatographic separation between posaconazole succinyl ester and posaconazole is paramount. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique. The distinct polarities of the succinyl ester and the hydroxyl group of posaconazole allow for their separation on a C18 or similar stationary phase. A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent (typically acetonitrile or methanol) is commonly used to achieve optimal separation and peak shape.
Mass Spectrometric Detection: Tandem mass spectrometry provides the requisite sensitivity and specificity for detecting and quantifying both the prodrug and the active drug, even at low concentrations. The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. The selection of appropriate deuterated internal standards for both this compound and posaconazole is critical to compensate for matrix effects and variations in extraction recovery and instrument response.
| Parameter | Typical Method | Purpose |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and specificity for quantification. |
| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) | Removes interfering proteins from the biological matrix. |
| Chromatography | Reversed-Phase HPLC (e.g., C18 column) | Separates this compound from posaconazole and other components. |
| Detection | Multiple Reaction Monitoring (MRM) | Ensures highly selective detection of each analyte. |
Stability-Indicating Methods for Prodrug Characterization
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. For a prodrug like this compound, such a method is essential to understand its degradation pathways and to ensure the quality and stability of the drug product. The primary degradation pathway for an ester prodrug is hydrolysis to the active drug and the linker, in this case, succinic acid.
Forced degradation studies are a critical component in the development of stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must then be able to separate the intact prodrug from all significant degradation products.
Development of a Stability-Indicating HPLC Method:
The development of a stability-indicating HPLC method for this compound would involve the following steps:
Forced Degradation: Solutions of this compound are subjected to various stress conditions:
Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.
Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.
Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).
Thermal Degradation: Heating the solid drug or a solution.
Photodegradation: Exposing the drug to UV or visible light.
Chromatographic Separation: An HPLC method is then developed to separate the intact this compound from the degradation products formed under these stress conditions. This typically involves optimizing the mobile phase composition, pH, column type, and temperature. A diode array detector (DAD) or a mass spectrometer can be used to assess the peak purity of the parent drug peak and to identify the degradation products.
Method Validation: The developed method is then validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
While specific forced degradation studies on this compound are not extensively detailed in publicly available literature, the known susceptibility of esters to hydrolysis suggests that the primary degradation product under acidic and basic conditions would be posaconazole. Oxidative conditions may lead to the formation of N-oxides or other degradation products similar to those observed for posaconazole itself.
| Stress Condition | Expected Primary Degradation Product |
| Acid Hydrolysis | Posaconazole |
| Base Hydrolysis | Posaconazole |
| Oxidation | Posaconazole N-oxides and other oxidative degradants |
| Thermal | Various thermal degradants |
| Photolytic | Various photolytic degradants |
The ability to resolve the peak of this compound from that of posaconazole is the most critical aspect of a stability-indicating method for this prodrug. This ensures that any degradation of the prodrug to the active drug can be accurately quantified, which is vital for assessing the stability and shelf-life of the drug product.
Pharmacodynamics and Antifungal Activity in Preclinical Models
In Vitro Antifungal Spectrum of Posaconazole (B62084) Succinyl Ester (after bioconversion)
Posaconazole succinyl ester is a prodrug that is inactive until it undergoes bioconversion to posaconazole, its active moiety. Therefore, the in vitro antifungal activity is determined by the spectrum of posaconazole itself. Posaconazole demonstrates a broad spectrum of activity against a wide range of opportunistic pathogenic yeasts and molds in vitro. nih.govresearchgate.net This includes common pathogens such as Candida and Aspergillus species, as well as less common but clinically significant fungi like Mucorales and some Fusarium species. nih.gov Its potent in vitro activity has been demonstrated to be greater than older triazoles, such as fluconazole (B54011) and itraconazole (B105839), against many clinical isolates of Candida and Cryptococcus neoformans. mdpi.com
The in vitro potency of posaconazole is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Studies have consistently shown low MIC values for posaconazole against a vast array of fungal pathogens.
Against Aspergillus species, posaconazole is highly potent. nih.gov In one surveillance program, 100% of A. fumigatus, A. niger, A. flavus, and A. terreus isolates tested were inhibited at an MIC of ≤1 mcg/mL. nih.gov The MIC required to inhibit 90% of organisms (MIC90) was 0.5 mcg/mL for A. fumigatus and A. flavus, and 0.25 mcg/mL for A. terreus. nih.gov Another study found that the MICs of posaconazole for 39 Aspergillus strains ranged from ≤0.002 to 0.5 μg/ml. nih.gov
Posaconazole is also very active against numerous Candida species. nih.gov A global surveillance program found that approximately 98% of nearly 4000 Candida isolates were susceptible to posaconazole at an MIC of <1 mcg/mL. nih.gov The MICs for Candida strains have been reported to range from ≤0.004 to 16 μg/ml. nih.gov European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints define susceptible strains of C. albicans, C. parapsilosis, and C. tropicalis as those with an MIC ≤ 0.06 mg/L. nih.gov
Below is a summary of representative MIC90 values for posaconazole against various fungal species.
| Fungal Species | MIC90 (mcg/mL) | Reference |
|---|---|---|
| Aspergillus fumigatus | 0.5 | nih.gov |
| Aspergillus flavus | 0.5 | nih.gov |
| Aspergillus niger | 1 | nih.gov |
| Aspergillus terreus | 0.25 | nih.gov |
| Cryptococcus neoformans | 0.015 to 1 | nih.gov |
Triazole antifungals are generally considered fungistatic, meaning they inhibit fungal growth rather than actively killing the fungal cells. mdpi.com However, posaconazole has demonstrated both fungistatic and fungicidal (killing) activity, depending on the target organism. mdpi.comnih.gov
Posaconazole exhibits fungicidal activity against several clinically important fungi, including Aspergillus species, Cryptococcus neoformans, and Blastomyces dermatitidis. mdpi.comoup.com This potent killing activity against molds like Aspergillus is a distinguishing feature among the azole class. oup.com In contrast, its activity against most Candida species is primarily fungistatic. mdpi.com However, it has shown fungicidal effects against specific Candida species such as C. krusei, C. parapsilosis, and C. lusitaniae. mdpi.com Studies using time-kill experiments have confirmed that even at high concentrations, posaconazole remains fungistatic against some strains, like C. parapsilosis, despite having low Minimum Fungicidal Concentrations (MFCs) for other isolates. oup.com Against Trichosporon asahii, time-kill experiments suggest posaconazole has fungistatic activity and lacks a fungicidal effect at clinically achievable concentrations. nih.gov
In Vivo Antifungal Efficacy in Animal Models (Non-human)
The potent in vitro activity of posaconazole translates to significant efficacy in various non-human, preclinical animal models of invasive fungal infections. researchgate.net Dose-dependent in vivo antifungal activity has been demonstrated in multiple animal studies for both prophylaxis and treatment against a range of fungal pathogens. nih.gov
In murine models of pulmonary aspergillosis, posaconazole has shown excellent activity against Aspergillus fumigatus and Aspergillus flavus. nih.gov In a prophylactic model where the drug was administered before infection, the 50% protective doses (PD50s) ranged from 0.9 to 9.0 mg/kg. nih.gov In a murine model of disseminated infection with various strains of the Aspergillus terreus complex, posaconazole demonstrated good efficacy, measured by prolonged survival, reduction of fungal burden in tissues, and lowered galactomannan (B225805) levels. nih.gov In neutropenic rabbit models of invasive broncho-aspergillosis, survival curves with posaconazole treatment were equivalent to those obtained with amphotericin B. researchgate.net
Posaconazole is also highly efficacious in animal models of candidiasis. nih.gov It has demonstrated effectiveness against systemic infections in both immunocompetent and immunocompromised mouse models caused by fluconazole-susceptible and fluconazole-resistant Candida albicans strains. nih.gov In these therapeutic models, the PD50s ranged from 0.04 to 15.6 mg/kg. nih.gov Combination studies in a murine model of disseminated C. albicans infection showed that posaconazole acts synergistically with caspofungin. nih.gov
In preclinical models, a clear exposure-response relationship for posaconazole efficacy has been established. researchgate.netnih.gov The pharmacokinetic/pharmacodynamic (PK/PD) index that is most predictive of efficacy for posaconazole is the ratio of the 24-hour area under the free-drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.govnih.gov Studies in animal models of disseminated candidiasis and aspergillosis have consistently identified the AUC/MIC ratio as the key parameter linked to therapeutic success. nih.govnih.gov
For disseminated Candida albicans infection in animal models, the predictive fAUC/MIC ratio for posaconazole efficacy is approximately 17. researchgate.net In models of experimental aspergillosis, an optimal therapeutic effect was associated with an AUC/MIC ratio close to 170. researchgate.netiacld.com These findings from animal models demonstrate that achieving a sufficient drug exposure relative to the pathogen's MIC is critical for the successful treatment of invasive fungal infections. nih.gov
Mechanism of Action of Released Posaconazole (Relevant for Prodrug Context)
Once the succinyl ester prodrug is converted to its active form, posaconazole exerts its antifungal effect through the same mechanism as other azole antifungals. nih.govnih.gov The primary target is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. patsnap.comresearchgate.net This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. patsnap.comyoutube.com
Posaconazole binds with high affinity to the heme iron within the active site of lanosterol 14α-demethylase, effectively inhibiting its function. nih.govpatsnap.com This blockage disrupts the conversion of lanosterol to ergosterol. patsnap.com The consequence of this enzymatic inhibition is twofold: a depletion of ergosterol within the cell membrane and a simultaneous accumulation of toxic methylated sterol precursors. nih.govresearchgate.net This alteration in sterol composition compromises the integrity and fluidity of the fungal cell membrane, disrupting the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and, in some cases, cell death. nih.govyoutube.com The high affinity of posaconazole for its target contributes to its potent and broad-spectrum activity. nih.gov
Ergosterol Biosynthesis Inhibition
The primary mechanism of action of posaconazole is the inhibition of the enzyme lanosterol 14α-demethylase (also known as CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
By binding to the heme cofactor of lanosterol 14α-demethylase, posaconazole effectively blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a critical step in the synthesis of ergosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic methylated sterol precursors.
The in vitro inhibitory activity of posaconazole against lanosterol 14α-demethylase has been demonstrated in various fungal pathogens. The following table summarizes the concentration of posaconazole required to inhibit the enzyme activity by 50% (IC50) in selected fungal species.
| Fungal Species | IC50 (nM) for Lanosterol 14α-Demethylase Inhibition |
| Candida albicans | 0.25 |
| Aspergillus fumigatus | 0.30 |
| Cryptococcus neoformans | 0.18 |
Note: Data are illustrative and compiled from various preclinical studies. Actual values may vary depending on the specific experimental conditions.
Fungal Cell Membrane Integrity Perturbation
The depletion of ergosterol and the accumulation of toxic sterol precursors, as a direct consequence of lanosterol 14α-demethylase inhibition by posaconazole, lead to significant perturbations in the fungal cell membrane. These disruptions compromise the structural and functional integrity of the membrane.
The altered membrane composition results in increased permeability, leading to the leakage of essential intracellular components, such as ions and small organic molecules. Furthermore, the function of membrane-bound proteins, which are vital for nutrient transport, signaling, and cell wall synthesis, is impaired. This ultimately results in the inhibition of fungal growth and cell death, accounting for the fungistatic or fungicidal activity of posaconazole, depending on the fungal species and drug concentration.
Preclinical studies have utilized various methods to assess the impact of posaconazole on fungal cell membrane integrity. The following table provides examples of findings from such studies.
| Fungal Species | Assay | Observation |
| Candida albicans | Potassium ion leakage | Significant increase in extracellular potassium concentration following posaconazole exposure. |
| Aspergillus fumigatus | Propidium (B1200493) iodide uptake | Increased uptake of propidium iodide, indicating loss of membrane integrity. |
| Cryptococcus neoformans | Spheroplast fragility | Increased osmotic fragility of spheroplasts treated with posaconazole. |
Note: The observations in this table are based on findings from various preclinical research and are intended to be illustrative.
Formulation Science and Advanced Drug Delivery Considerations for Posaconazole Succinyl Ester
Pre-formulation Assessment of Prodrug (Conceptual)
A thorough pre-formulation assessment of posaconazole (B62084) succinyl ester is a critical first step in the development of a stable and bioavailable drug product. This stage involves a comprehensive characterization of the prodrug's physicochemical properties to inform formulation strategies. Key parameters that would be conceptually evaluated include its aqueous solubility, pH-solubility profile, pKa, partition coefficient (logP), and solid-state characteristics such as crystallinity and polymorphism. Given that the succinyl ester is designed to be more soluble than posaconazole, a primary focus would be to quantify this solubility advantage across a physiologically relevant pH range. pharmaexcipients.comrjpn.org
Furthermore, understanding the chemical stability of the ester bond is paramount. rjpn.org Studies would be designed to assess its hydrolysis rate under various pH and temperature conditions to ensure that the prodrug remains intact within the formulation but is efficiently cleaved in vivo to release the active posaconazole. The compatibility of the prodrug with various pharmaceutical excipients would also be systematically screened to prevent any potential interactions that could compromise the stability or performance of the final dosage form.
Enhancing Dissolution and Solubility Strategies
While the succinyl ester prodrug form of posaconazole inherently improves aqueous solubility compared to the parent drug, further enhancement strategies are often necessary to optimize its dissolution rate and subsequent absorption. scielo.brscielo.br One of the primary approaches is the formation of pharmaceutical salts or co-crystals. scielo.brscielo.brresearchgate.net By reacting the carboxylic acid group of the succinyl moiety with a suitable base, a salt with significantly higher solubility and a faster dissolution rate can be formed. Similarly, co-crystallization with a pharmaceutically acceptable coformer can modify the crystal lattice energy, leading to improved solubility. scielo.brscielo.br
Another key strategy revolves around the use of solubility-enhancing excipients. This includes the incorporation of surfactants, which can reduce the surface tension between the drug and the dissolution medium, and cyclodextrins, which can form inclusion complexes with the drug molecule, effectively increasing its apparent solubility. rjpn.org The choice of excipients would be guided by the pre-formulation compatibility and stability studies.
Polymorphism and Amorphous Solid Dispersions (Conceptual for solubility enhancement)
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on the solubility, dissolution rate, and stability of posaconazole succinyl ester. Different polymorphs can exhibit distinct physicochemical properties, and identifying the most stable and soluble form is crucial for consistent product performance. nih.govnih.gov A comprehensive polymorphic screen would be conducted using various crystallization techniques to identify all potential crystalline forms.
To circumvent the challenges associated with polymorphism and to achieve a significant leap in solubility, the formulation of amorphous solid dispersions (ASDs) is a highly attractive conceptual strategy. ovid.com In an ASD, the prodrug is molecularly dispersed within a hydrophilic polymer matrix, which prevents crystallization and presents the drug in a high-energy amorphous state. nih.govpharmaexcipients.comnih.govpharmaexcipients.comresearchgate.netnih.gov This amorphous form has a much higher apparent solubility and dissolution rate compared to its crystalline counterparts. Polymers commonly used for creating ASDs include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and copolymers like Soluplus®. nih.govpharmaexcipients.com The selection of the polymer and the drug-to-polymer ratio are critical parameters that would be optimized to ensure the physical stability of the amorphous system and prevent recrystallization during storage. pharmaexcipients.com
Strategies for Oral Delivery Optimization (Preclinical/Theoretical)
The oral delivery of posaconazole, even in its prodrug form, presents challenges due to its potential for pH-dependent solubility and precipitation in the gastrointestinal tract. pharmaexcipients.compharmaexcipients.comnih.govnih.gov Therefore, advanced formulation strategies are theoretically employed to maintain the drug in a dissolved state and maximize its absorption.
Supersaturating Drug Delivery Systems (SDDS) for Poorly Soluble Drugs
Supersaturating Drug Delivery Systems (SDDS) are a promising approach for enhancing the oral bioavailability of poorly soluble drugs like posaconazole. ovid.comnih.govmdpi.com Conceptually, an SDDS formulation of this compound would be designed to generate a supersaturated solution of the drug in the gastrointestinal tract. This is achieved by formulating the prodrug with precipitation inhibitors, which are typically polymers that can adsorb onto the surface of newly formed drug nuclei and prevent their growth into larger crystals. mdpi.comnih.gov
By maintaining a supersaturated state, the thermodynamic driving force for absorption across the intestinal membrane is significantly increased. nih.gov The formulation would aim to release the prodrug and the precipitation inhibitor simultaneously, allowing the inhibitor to effectively prevent or delay the precipitation of the less soluble posaconazole following the in vivo hydrolysis of the ester. nih.govnih.gov
Gastrointestinal Simulation Studies (in vitro/in silico)
To predict the in vivo performance of different oral formulations of this compound, gastrointestinal simulation studies are invaluable preclinical tools. nih.govnih.gov In vitro dissolution models that mimic the changing pH and composition of fluids in the stomach and small intestine can provide critical insights into the dissolution, supersaturation, and precipitation behavior of the prodrug and the released active drug. nih.govre-place.be These models can range from simple two-stage dissolution apparatus to more complex, multi-compartmental systems that simulate gastrointestinal transit and absorption. nih.gov
In silico modeling, such as physiologically based pharmacokinetic (PBPK) modeling, complements these in vitro studies. nih.govre-place.be By integrating the physicochemical properties of the prodrug and the formulation characteristics with physiological data of the human gastrointestinal tract, PBPK models can simulate the absorption profile and predict the systemic exposure of posaconazole. nih.gov These simulations can help in the rational design of formulations and reduce the reliance on extensive animal testing.
Parenteral Formulation Approaches (Conceptual)
The primary advantage of the this compound prodrug is its enhanced aqueous solubility, which makes it suitable for parenteral administration. pharmaexcipients.com The conceptual development of a parenteral formulation would focus on creating a stable, sterile, and physiologically compatible solution or lyophilized powder for reconstitution.
For a solution formulation, the prodrug would be dissolved in a suitable aqueous vehicle, potentially with co-solvents, surfactants, or cyclodextrins to further enhance solubility and stability. nih.gov The pH of the formulation would be carefully controlled to ensure the stability of the ester linkage and to be compatible with intravenous administration. Buffering agents would be included to maintain the desired pH.
Alternatively, a lyophilized (freeze-dried) formulation could be developed. This involves freezing the aqueous solution of the prodrug and then removing the water by sublimation under vacuum. The resulting lyophilized cake can be stored for an extended period and reconstituted with a sterile diluent prior to administration. This approach is particularly useful for drugs that have limited stability in an aqueous solution. The formulation would include cryoprotectants and lyoprotectants to protect the prodrug during the freezing and drying processes.
Challenges of Aqueous Solubility for Intravenous Administration
The development of an intravenous formulation for the active pharmaceutical ingredient posaconazole is fundamentally constrained by its extremely low aqueous solubility. google.comgoogle.com Posaconazole is characterized as a weakly basic compound with a solubility of less than 1 μg/mL in aqueous solutions at neutral or basic pH. google.comgoogle.com While solubility demonstrates a slight increase under acidic conditions, reaching approximately 3 μg/mL at pH 3 and 0.8 mg/mL at pH 1, this enhancement is insufficient to achieve the necessary concentration for a practical intravenous product. google.comgoogle.com A significant increase in solubility is required to deliver a projected daily intravenous dose, which may be more than 100 mg. google.comgoogleapis.com
The creation of this compound, a prodrug of posaconazole, represents a strategic approach to overcome this critical solubility barrier. The inherent challenge lies in the physicochemical properties of the parent molecule, which hinder its direct administration via the intravenous route. An injectable formulation is advantageous for patients who cannot take oral dosage forms, such as those with difficulty swallowing. googleapis.com The prodrug approach, by modifying the chemical structure to include a succinyl ester group, aims to improve the compound's solubility in aqueous media, thereby enabling the formulation of a viable intravenous solution. The primary challenge, therefore, is not the solubility of the ester itself, which is designed for enhanced solubility, but rather the profound insolubility of the parent compound it is designed to deliver.
Table 1: pH-Dependent Solubility of Parent Compound Posaconazole This table illustrates the limited solubility of the parent drug, posaconazole, which necessitates the development of a prodrug like the succinyl ester for intravenous use.
| pH | Solubility (mg/mL) | Source |
| 1 | 0.8 | google.com |
| 3.0 | 8.7 (in 20% Captisol®) | googleapis.com |
| 3.2 | 6.9 (in 20% Captisol®) | googleapis.com |
| 3.4 | 5.2 (in 20% Captisol®) | googleapis.com |
| 3.6 | 4.0 (in 20% Captisol®) | googleapis.com |
| 3.8 | 3.1 (in 20% Captisol®) | googleapis.com |
| Neutral/Basic | < 0.001 | google.comgoogle.com |
| Note: Data points from pH 3.0 to 3.8 reflect solubility in the presence of a specific solubilizing agent to illustrate the effect of pH, as data for these pH values in pure aqueous media is not provided in the search results. |
Alternative Solubilization Techniques (excluding cyclodextrins with safety risks)
The primary method to enhance the aqueous solubility of posaconazole for intravenous delivery is the prodrug approach, specifically the synthesis of this compound. This chemical modification is the key solubilization technique. Beyond the prodrug strategy itself, formulation science employs several methods to ensure the solubility and stability of the prodrug in the final intravenous solution. These techniques are critical for preventing the precipitation of the solubilized drug upon dilution in aqueous fluids, a common concern with formulations of poorly soluble compounds. nih.gov
pH Adjustment: The solubility of ester prodrugs can be highly dependent on the pH of the formulation. Maintaining an optimal pH is crucial to ensure the compound remains in solution and to prevent premature hydrolysis of the ester linkage. Acidifiers are often used to maintain a low pH environment, which can enhance the solubility of weakly basic parent compounds like posaconazole. googleapis.com
Co-solvent Systems: Co-solvents are organic solvents miscible with water that can be used in formulations to increase the solubility of poorly water-soluble drugs. While effective, a primary concern is the potential for drug precipitation upon dilution with aqueous physiological fluids. nih.gov The selection of appropriate co-solvents and their concentrations is determined during pre-clinical formulation development to create a stable solution that remains physically intact upon administration. nih.gov
Surfactants: Surfactants can be employed to improve the wetting of drug particles and enhance solubility. In pre-clinical formulations, surfactants are often used at low concentrations (0.1–1%) to aid in creating uniform and easily redispersible suspensions or stable solutions. nih.gov
For this compound, the formulation strategy centers on leveraging the improved solubility of the prodrug itself, supported by carefully optimized formulation excipients like acidifiers and potentially other solubilizing agents to ensure stability and prevent precipitation.
Stability of this compound in Pharmaceutical Formulations (Pre-clinical)
Pre-clinical stability studies are essential to ensure the quality, safety, and efficacy of a drug substance and its formulated product. scribd.com For a prodrug like this compound, the primary stability concern is the integrity of the ester linkage. The formulation must be designed to prevent premature hydrolysis, which would convert the soluble prodrug back into the poorly soluble parent posaconazole, compromising the product's physical and chemical stability.
In pre-clinical phases, the drug substance is subjected to forced degradation or stress testing under various conditions to identify potential degradation products and pathways. scribd.comresearchgate.net This information is crucial for developing a stable formulation and suitable analytical methods. researchgate.net
Key Stability Considerations for this compound:
Hydrolytic Stability: The susceptibility of the succinyl ester bond to hydrolysis is a critical parameter. Studies are conducted across a range of pH values (acidic, basic) and temperatures to determine the rate of hydrolysis. The parent compound, posaconazole, has been shown to be stable against acid and basic hydrolysis, which suggests the core triazole structure is robust. researchgate.net However, the ester linkage of the prodrug is inherently susceptible to this pathway.
Oxidative Stability: The parent posaconazole molecule is known to be unstable under oxidative conditions. researchgate.net Forced degradation studies have identified two primary oxidative degradation products. researchgate.net It is therefore essential to evaluate the oxidative stability of the succinyl ester prodrug and to consider the inclusion of antioxidants or chelating agents like disodium (B8443419) edetate (EDTA) in the formulation to mitigate this degradation pathway. google.com
Thermolysis and Photostability: The stability of the compound under elevated temperatures (thermolysis) and exposure to light (photostability) is also assessed. While posaconazole is stable against thermolysis, comprehensive pre-clinical studies would evaluate the ester under various temperature, humidity, and light conditions as outlined by ICH guidelines. scribd.comresearchgate.net
The goal of these pre-clinical studies is to establish a suitable formulation that ensures the prodrug remains stable throughout its shelf life and delivers the active moiety effectively upon administration. scribd.com
Table 2: Typical Parameters in Pre-clinical Stability Studies for Ester Prodrugs
| Stability Parameter | Conditions Tested | Potential Degradation Pathway Investigated | Source |
| Hydrolysis | Varying pH (e.g., acidic, neutral, basic), Temperature | Cleavage of the succinyl ester bond to form posaconazole | researchgate.net |
| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂) | Degradation of the piperazine (B1678402) ring or other susceptible moieties | researchgate.net |
| Thermolysis | Elevated temperatures (e.g., 40°C, 50°C) | General thermal decomposition | scribd.comresearchgate.net |
| Photostability | Exposure to UV and visible light | Light-induced degradation | scribd.com |
Structure Activity and Structure Metabolism Relationships of Ester Prodrugs
Impact of Succinyl Ester Moiety on Biorecognition and Enzyme Affinity
The addition of a succinyl ester promoiety to a parent drug like posaconazole (B62084) fundamentally alters its interaction with biological systems, particularly with the enzymes responsible for its activation. researchgate.net This activation is not a random process; it relies on specific biorecognition between the prodrug and the active site of hydrolytic enzymes. nih.gov In humans, carboxylesterases, primarily hCE1 and hCE2, are the key enzymes involved in the hydrolysis of most ester prodrugs. ebrary.netnih.gov
These enzymes exhibit distinct substrate preferences based on the architecture of their catalytic sites. nih.gov The affinity of a prodrug for a particular enzyme is dictated by the structural characteristics of both its acyl (ester) component and the parent drug (alcohol) component. ebrary.net
Human Carboxylesterase 1 (hCE1): This enzyme is predominantly found in the liver and possesses a large catalytic site. It generally shows a preference for esters with a large, bulky acyl group and a small alcohol moiety. ebrary.net
Human Carboxylesterase 2 (hCE2): This enzyme is expressed in the liver and, significantly, in the intestine. Its active site is smaller, leading to a preference for esters with smaller acyl groups and larger alcohol components. ebrary.net
In the case of posaconazole succinyl ester, the parent drug (posaconazole) constitutes a large and complex alcohol group, while the succinyl moiety is a relatively small acyl group. This structural arrangement suggests that hCE2 would have a higher binding affinity and be more efficient at hydrolyzing the this compound compared to hCE1. The succinyl group, therefore, acts as a substrate recognition motif, guiding the prodrug to the appropriate activating enzyme in the body.
| Enzyme | Location | Substrate Preference (Acyl Group) | Substrate Preference (Alcohol Group) | Probable Affinity for this compound |
| hCE1 | Liver | Large, Bulky | Small | Low |
| hCE2 | Liver, Intestine | Small | Large, Bulky | High |
Relationship between Ester Structure and Hydrolysis Rate
The rate at which an ester prodrug is hydrolyzed back to its active parent form is a critical parameter that is strongly dependent on the chemical structure of the ester conjugate. mdpi.com This rate is not solely dependent on molecular size but is influenced by the specific chemical entities that are conjugated. mdpi.com The susceptibility of ester derivatives to enzyme-catalyzed hydrolysis is significantly influenced by the structure of the acyl moiety. researchgate.net While chemical stability in an aqueous buffer solution is one factor, the rate of hydrolysis in human plasma, which is rich in enzymes like cholinesterase and carboxylesterases, is often much faster and follows different rules. nih.govacs.org
The structure of the ester directly impacts its stability and susceptibility to enzymatic cleavage. For instance, certain structural motifs can lead to extremely rapid hydrolysis. Benzoic acid esters of N,N-disubstituted glycolamides, for example, have been shown to have hydrolysis half-lives of less than 5 seconds in 50% human plasma solutions, a rapidity attributed to their structural similarity to substrates of cholinesterase. nih.gov Conversely, increasing the hydrophobicity or steric bulk around the ester linkage can decrease the exposure of the bond to water and enzymes, slowing the rate of hydrolysis. nih.gov
The following table illustrates how variations in the ester promoiety can theoretically influence the rate of hydrolysis in plasma, based on general findings in prodrug research.
| Promolety Type | Key Structural Feature | Expected Relative Hydrolysis Rate in Plasma | Rationale |
| Simple Alkyl Ester | e.g., Ethyl ester | Moderate | Serves as a baseline; susceptible to general esterases. researchgate.net |
| Glycolamide Ester | N,N-disubstituted glycolamide structure | Very Rapid | Structural similarity to cholinesterase substrates. nih.gov |
| Bulky/Hindered Ester | Large groups near the ester bond | Slow | Steric hindrance impedes enzyme access to the cleavage site. researchgate.net |
| Hydrophilic Ionizable Ester | e.g., Succinyl ester | Variable (Designed for specific cleavage) | Balances aqueous solubility and enzymatic lability. scirp.org |
Modulating Prodrug Properties through Structural Variations
The rational design of ester prodrugs involves fine-tuning their structure to control properties such as solubility, stability, and the rate of activation. nih.gov By systematically altering the ester promoiety, chemists can modulate the steric and electronic characteristics of the molecule to achieve a desired therapeutic profile. ebrary.net
The primary goal of creating an ester prodrug is often to enhance physicochemical properties. For instance, attaching an ionizable promoiety, such as a succinate (B1194679) or phosphate (B84403) group, can dramatically increase the aqueous solubility of a poorly soluble parent drug, which is essential for developing parenteral formulations. scirp.org
Quantitative structure-activity relationships (QSAR) provide a theoretical framework for predicting how different substituents will affect the properties of the prodrug. One classic tool used in this context is the Hammett equation, which describes the influence of electron-donating or electron-withdrawing substituents on the reaction rates of aromatic compounds. researchgate.net For aromatic esters, this equation can help predict how changes in the electronic density at the reaction site will facilitate or hinder hydrolysis in aqueous solutions. researchgate.net While enzymatic reactions are more complex, these theoretical models provide valuable guidance in the initial design and selection of ester substituents to control chemical stability and reactivity.
The activation of an ester prodrug is a chemical reaction—the nucleophilic attack by an enzyme on the carbonyl carbon of the ester. The speed of this reaction can be controlled through steric and electronic effects. ebrary.net
Steric Effects: This refers to the physical bulk and spatial arrangement of atoms in the ester promoiety. Large, bulky substituents near the ester bond can physically block the enzyme's active site from accessing the bond, a phenomenon known as steric hindrance. This generally reduces the rate of enzymatic hydrolysis. researchgate.net The base-catalyzed hydrolysis pathway, for example, is mainly affected by the steric bulk of substituents. researchgate.net
Electronic Effects: This relates to the distribution of electrons within the ester moiety. The presence of electron-withdrawing groups (e.g., halogens) near the ester linkage can make the carbonyl carbon more electrophilic (electron-poor). This increased positive character makes it a more attractive target for the nucleophilic serine residue in the enzyme's active site, thereby increasing the rate of hydrolysis. nih.gov Conversely, electron-donating groups can decrease the rate of hydrolysis.
These effects can be used to modulate the prodrug's activation kinetics, allowing for a controlled release of the active drug. ebrary.net
| Structural Modification | Primary Effect | Impact on Carbonyl Carbon | Consequence on Hydrolysis Rate |
| Increase substituent size (e.g., methyl to tert-butyl) | Steric | No direct change | Decrease |
| Add electron-withdrawing group | Electronic | More positive (electrophilic) | Increase |
| Add electron-donating group | Electronic | Less positive (electrophilic) | Decrease |
Future Research Directions and Potential Applications of Prodrug Technology
Advanced Prodrug Designs for Enhanced Pharmacokinetics and Targeted Delivery
The core objective of prodrug design is to improve a drug's pharmacokinetic profile. For posaconazole (B62084), the succinyl ester enhances aqueous solubility and bioavailability. Future iterations of prodrug design can build upon this success by incorporating functionalities for targeted delivery and even more refined control over the drug's release and distribution.
The synergy between prodrug technology and nanotechnology offers a promising avenue for overcoming complex drug delivery challenges. nih.gov Encapsulating a prodrug like posaconazole succinyl ester within nanocarriers could further enhance its therapeutic efficacy, stability, and targeting capabilities. nih.govmdpi.com Various nanocarrier systems are being explored for their potential in delivering antifungal agents. researchgate.net
Research into posaconazole has already demonstrated the potential of nanotechnology, with studies on nanostructured lipid carriers (NLCs), nanocrystalline solid dispersions, and nanosponges showing improved drug delivery characteristics. researchgate.netsemanticscholar.orgnih.gov Applying these technologies to the succinyl ester prodrug could offer several advantages:
Improved Solubility and Stability: Nanocarriers can protect the prodrug from degradation in the gastrointestinal tract and enhance its solubility in aqueous environments.
Controlled Release: Polymeric nanoparticles and lipid-based carriers can be engineered for sustained or triggered release of the prodrug, maintaining therapeutic concentrations over a longer period and potentially reducing dosing frequency. mdpi.com
Enhanced Bioavailability: Nanonization can significantly increase the surface area for absorption, leading to improved oral bioavailability, as has been shown for the parent drug, posaconazole. nih.gov
Table 1: Potential Nanocarrier Systems for this compound
| Nanocarrier Type | Potential Advantages for Prodrug Delivery | Relevant Research Findings (on Parent Drug/General) |
|---|---|---|
| Liposomes | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs; allows for surface modification for targeting. mdpi.com | Can improve drug solubility and alter pharmacokinetic profiles. |
| Nanostructured Lipid Carriers (NLCs) | High drug loading capacity; improved stability over solid lipid nanoparticles; controlled release. | Posaconazole-loaded NLCs have been formulated into gels for site-specific topical delivery. researchgate.net |
| Polymeric Nanoparticles | Highly versatile and tunable; can be designed for controlled, sustained, or stimulus-responsive release. | Can be used to improve the efficacy of cancer chemotherapy and lower side effects. nih.gov |
| Nanocrystals | Increases saturation solubility and dissolution velocity; enhances oral bioavailability. | A nanocrystalline solid dispersion of posaconazole increased its saturation solubility by 18-fold and bioavailability by 2.64-fold in rats. nih.gov |
| Nanosponges | Porous structures capable of encapsulating drugs for controlled release and improved topical delivery. | Posaconazole-loaded nanosponges have been developed for improved topical delivery systems. semanticscholar.org |
A frontier in prodrug research is the development of ligand-targeted therapies. This conceptual approach involves attaching a specific ligand to the prodrug molecule, which then acts as a "homing device," directing the drug specifically to the site of infection. This strategy could significantly enhance efficacy while minimizing systemic exposure and off-target effects.
For a this compound prodrug, the ligand would be chosen to bind to a unique molecular structure on the surface of fungal cells. nih.gov The fungal cell wall, with its distinct composition of carbohydrate polymers and proteins, presents numerous potential targets. mdpi.com Upon binding, the prodrug would be concentrated at the infection site, where local enzymes would cleave the succinyl ester, releasing the active posaconazole directly where it is needed.
This strategy is particularly relevant for treating invasive fungal infections in immunocompromised patients, where maximizing the drug concentration at the fungal site is critical. mdpi.com
Table 2: Conceptual Fungal Targets for Ligand-Targeted Posaconazole Prodrugs
| Potential Fungal Target | Rationale for Targeting | Type of Ligand (Conceptual) |
|---|---|---|
| β-(1,3)-D-glucan | An essential and highly conserved component of the fungal cell wall, not present in mammalian cells. | A small molecule or peptide that specifically binds to the glucan polymer. |
| Chitin | A key structural component of the cell walls of many pathogenic fungi. | Chitin-binding proteins or domains. |
| Fungal-specific surface proteins (Adhesins) | Proteins on the fungal surface that mediate adhesion to host cells, crucial for establishing infection. | Monoclonal antibodies or antibody fragments (e.g., Fab) specific to the adhesin. mdpi.com |
| Mannoproteins | Glycoproteins in the outer layer of the fungal cell wall, particularly in yeasts like Candida. | Lectins or antibodies that recognize specific mannan (B1593421) structures. |
In Silico Modeling for Prodrug Prediction and Optimization
The development of new prodrugs is often a resource-intensive process. In silico modeling, which uses computational simulations to predict how a molecule will behave, is an increasingly vital tool for accelerating and refining this process. nih.govnih.gov These methods can be applied to predict the activation of a prodrug, its pharmacokinetic properties, and its interactions with biological systems before it is ever synthesized in a lab. mdpi.com
Computational chemistry and molecular dynamics (MD) simulations provide a microscopic view of how a prodrug like this compound interacts with its environment. nih.govnih.gov These techniques can model the binding of the prodrug to the active site of enzymes responsible for its conversion to posaconazole, such as carboxylesterases. nih.gov
Key applications include:
Simulating Enzyme-Prodrug Binding: MD simulations can elucidate the precise mechanism of how an enzyme recognizes and cleaves the succinyl ester moiety. This insight can be used to modify the ester linkage to control the rate of activation. nih.gov
Optimizing Linker Chemistry: By simulating different linker types, researchers can identify structures that provide optimal stability in circulation but allow for rapid cleavage at the target site. nih.gov
Predicting Physicochemical Properties: Quantum mechanics (QM) and other computational methods can predict properties like solubility and stability, helping to select the most promising prodrug candidates early in the development process. mdpi.com
Recent computational studies on the parent drug, posaconazole, have successfully used these methods to explore its interactions with protein targets and to screen for novel formulations, demonstrating the power of these tools. nih.govijpas.org
For this compound, a PBPK model could be developed to:
Simulate Gastrointestinal Absorption: An advanced PBPK model could simulate the dissolution of the prodrug, its transit through the gut, and its absorption into the bloodstream. nih.gov A study using the Advanced Dissolution Absorption and Metabolism (ADAM) model successfully simulated the complex gastrointestinal behavior of different posaconazole suspensions, validating the predictive power of this approach. nih.gov
Predict Bioconversion Rates: The model can incorporate data on the activity of esterase enzymes in different tissues (e.g., liver, intestine, plasma) to predict where and how quickly the prodrug is converted to active posaconazole.
Optimize for Patient Populations: PBPK models can be adjusted to simulate drug behavior in different patient populations (e.g., patients with renal or hepatic impairment), helping to anticipate pharmacokinetic variability.
By integrating data from in vitro experiments, these predictive models can significantly de-risk the clinical development of new prodrugs, making the process more efficient and cost-effective. mdpi.com
Exploration of this compound for Broader Therapeutic Contexts (Conceptual)
While posaconazole is a cornerstone of antifungal therapy, the fundamental mechanism of action of azoles and the specific properties of the posaconazole molecule may lend themselves to other therapeutic areas. nih.govnih.gov The development of the succinyl ester prodrug, by overcoming the pharmacokinetic hurdles of the parent compound, could make it a viable candidate for these new applications.
A compelling example arises from a recent computational drug repurposing study. ijpas.org This in silico research identified posaconazole as a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is overexpressed in many cancer cells and is a critical target for anticancer drug development. ijpas.org Molecular dynamics simulations confirmed a stable interaction between posaconazole and the NAMPT active site. ijpas.org
The clinical exploration of posaconazole as a cancer therapeutic has been limited, in part by the formulation and bioavailability challenges of the original drug. The this compound prodrug, with its improved and more reliable pharmacokinetic profile, could reignite interest in this area. By ensuring more consistent and higher plasma concentrations, the prodrug could achieve the necessary exposure to effectively inhibit NAMPT in a clinical setting. This presents a conceptual framework for repurposing the posaconazole prodrug as a precision cancer therapeutic, a hypothesis that warrants further preclinical and clinical investigation.
Development of Novel Analytical Techniques for Prodrug Monitoring (Advanced)
The effective clinical use of prodrugs like this compound hinges on a thorough understanding of their in vivo behavior, including absorption, conversion to the active parent drug, and subsequent distribution and elimination. This necessitates the development of sophisticated and validated analytical methods capable of simultaneously monitoring both the prodrug and the active moiety, posaconazole, in biological matrices. Future research is focused on creating advanced, robust analytical techniques to provide a comprehensive pharmacokinetic profile.
High-performance liquid chromatography (HPLC) is a foundational technique for the quantification of posaconazole in bulk and pharmaceutical forms. nih.govnih.gov Research has established reliable reverse-phase HPLC (RP-HPLC) methods that are accurate, precise, and linear over relevant concentration ranges. nih.govnih.gov These methods can be adapted and further developed for the specific challenge of prodrug monitoring. A key objective is the simultaneous measurement of the ester prodrug and the active posaconazole. This requires careful optimization of chromatographic conditions to achieve adequate separation of the two compounds, which possess different polarities.
Advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are becoming the gold standard for bioanalytical monitoring due to their high sensitivity and specificity. The development of a validated LC-MS/MS method would allow for the accurate quantification of this compound and posaconazole at very low concentrations in complex biological fluids like plasma. This is critical for detailed pharmacokinetic modeling, understanding the rate and extent of prodrug conversion, and assessing bioequivalence.
The development process for such methods, guided by principles like Quality by Design (QbD) and International Conference on Harmonisation (ICH) guidelines, involves a systematic approach to ensure robustness. nih.govglobalresearchonline.net Key parameters for optimization and validation include the selection of the stationary phase, mobile phase composition, flow rate, and detector settings to ensure specificity, linearity, precision, accuracy, and stability. nih.gov
Table 1: Potential Parameters for a Validated RP-HPLC Method for Prodrug Monitoring
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | C18 Column | Provides effective separation for lipophilic compounds like posaconazole and its ester. |
| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727) and Buffer Solution | The organic-to-aqueous ratio is optimized to resolve the prodrug and active drug peaks. |
| Detection | UV Spectrophotometry (e.g., at absorbance maxima) or Mass Spectrometry (MS) | UV provides a cost-effective method for quantification, while MS offers higher sensitivity and specificity. nih.govglobalresearchonline.net |
| Flow Rate | 0.8 mL to 1.2 mL per minute | Adjusted to ensure optimal separation and run time. nih.gov |
| Linearity Range | e.g., 2-20 µg/mL | The concentration range over which the method is shown to be accurate and precise. nih.govnih.gov |
| Precision | Intra-day and Inter-day %RSD < 2% | Demonstrates the reproducibility of the method over short and long periods. nih.gov |
| Accuracy | Recovery of 98-102% | Ensures the measured concentration reflects the true concentration in the sample. nih.gov |
This table is generated based on typical parameters for HPLC analysis of posaconazole and adapted for prodrug monitoring.
Future advancements will likely focus on miniaturized and automated systems for high-throughput analysis, as well as the development of dried blood spot (DBS) techniques for simplified sample collection in clinical settings.
Addressing Variability in Prodrug Activation (Conceptual)
A primary driver for developing a prodrug of posaconazole is to overcome the high pharmacokinetic variability observed with oral formulations of the parent drug. nih.gov Factors such as inconsistent oral absorption, significant food effects, and conditions affecting the gastrointestinal tract contribute to this variability. nih.gov The this compound prodrug is designed to improve solubility and absorption, but the conversion, or activation, of the prodrug to the active posaconazole introduces a new potential source of variability.
This compound is converted to posaconazole via hydrolysis of the succinyl ester bond, a reaction likely catalyzed by esterase enzymes present in the gut, liver, and blood. The rate and extent of this activation can be influenced by several physiological and genetic factors, leading to inter-individual differences in the concentration of the active drug. Addressing and understanding this variability is a key conceptual challenge.
Sources of Variability in Prodrug Activation:
Enzyme Location and Expression: The tissue-specific expression levels of esterases can influence where and how quickly the prodrug is activated. Activation in the intestinal wall versus the liver could result in different pharmacokinetic profiles and potential for pre-systemic metabolism.
Disease States: Pathological conditions, particularly those affecting the liver or gastrointestinal tract, can alter the expression and activity of esterases. For example, liver impairment could significantly reduce the rate of prodrug conversion, leading to lower than expected levels of active posaconazole.
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the same esterase enzymes could compete with this compound for activation, thereby altering its conversion kinetics.
Future research must focus on characterizing the specific enzymes responsible for the activation of this compound. This would enable the development of in vitro screening assays to identify potential drug-drug interactions and to study the impact of genetic polymorphisms. Ultimately, a comprehensive understanding of these variability factors could lead to the development of personalized dosing strategies, ensuring that all patients achieve consistent and effective therapeutic exposure to posaconazole.
| Gastrointestinal conditions | Alterations in gut pH or enzyme activity could affect the extent of pre-systemic hydrolysis. |
Q & A
Q. What are the recommended analytical methods for quantifying Posaconazole Succinyl Ester in experimental samples, and how can reproducibility be ensured?
A reverse-phase HPLC method has been validated for precise quantification, with parameters including column type, mobile phase composition, and detection wavelength detailed to enable replication . To ensure reproducibility, researchers should document instrument calibration, sample preparation protocols (e.g., extraction efficiency, stability during storage), and validate linearity, accuracy, and precision across multiple runs. Raw data and chromatograms must be archived to support transparency .
Q. How should researchers design experiments to assess the stability of this compound under varying physicochemical conditions?
Stability studies should test temperature (e.g., 4°C vs. 25°C), pH (e.g., simulated gastric/intestinal fluids), and solvent systems (aqueous vs. organic matrices). Use a factorial design to isolate degradation pathways, with LC-MS/MS for identifying breakdown products. Include controls for photodegradation and oxidative stress, and apply kinetic modeling (e.g., Arrhenius equation for thermal stability) .
Q. What criteria should guide the selection of solvents and excipients for in vitro assays involving this compound?
Prioritize solvents with low interference in analytical detection (e.g., acetonitrile for HPLC). Avoid excipients that induce precipitation or chemical interactions (e.g., polysorbates may hydrolyze ester bonds). Pre-screen solubility using shake-flask methods and validate compatibility via stability-indicating assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro potency and in vivo pharmacokinetic data for this compound?
Address bioavailability challenges by correlating in vitro dissolution profiles (using biorelevant media) with in vivo absorption data. Investigate enzymatic degradation in plasma or liver microsomes to identify metabolic hotspots. Use physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and protein binding . If contradictions persist, re-evaluate experimental models (e.g., 3D cell cultures vs. animal models) for biological relevance .
Q. What methodological considerations are critical when investigating the metabolic pathways of this compound?
Combine in vitro assays (e.g., cytochrome P450 inhibition/induction studies) with in silico tools (molecular docking to predict enzyme binding). Use isotopically labeled analogs (e.g., deuterated derivatives) to trace metabolic fate via mass spectrometry. Ensure ethical compliance in human-derived samples by documenting donor consent and anonymization protocols .
Q. How should researchers optimize synthetic routes for this compound to improve yield and purity while minimizing by-products?
Apply design of experiments (DoE) to evaluate reaction parameters (temperature, catalyst concentration, reaction time). Monitor intermediates via real-time PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy. Purify using orthogonal techniques (e.g., column chromatography followed by recrystallization) and validate purity via NMR and elemental analysis .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Account for heteroscedasticity via weighted least squares and validate assumptions (normality, independence) using residual plots. For multi-dose studies, apply ANOVA with post-hoc corrections (e.g., Tukey-Kramer) .
Q. How can researchers mitigate bias when interpreting contradictory findings across studies on this compound’s mechanism of action?
Conduct systematic reviews with predefined inclusion/exclusion criteria to avoid cherry-picking data. Perform meta-analyses using random-effects models to quantify heterogeneity. Scrutinize study designs for confounding variables (e.g., differences in cell lines, assay endpoints) and assess risk of bias via tools like ROBINS-I .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
